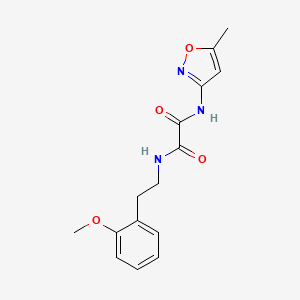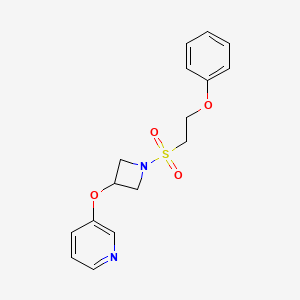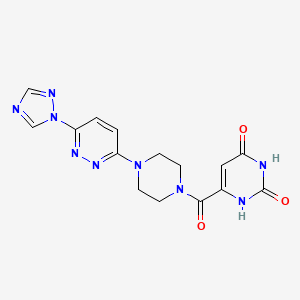
N-(2-thienylsulfonyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylsulfonyl)leucine is an organic compound with the molecular formula C10H15NO4S2 It is a derivative of leucine, an essential amino acid, and contains a thienylsulfonyl group attached to the nitrogen atom of leucine
科学的研究の応用
N-(2-thienylsulfonyl)leucine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It’s worth noting that leucine, a component of this compound, is known to interact with the l-type amino acid transporter (lat1) and organic anion transporters (oat1 and oat3) .
Mode of Action
It’s known that acetylation of leucine switches its uptake into cells from the lat1 used by leucine to oat1 and oat3
Biochemical Pathways
Leucine is known to be involved in several biochemical pathways, including protein synthesis and the regulation of blood-sugar levels
Pharmacokinetics
It’s known that the pharmacokinetic factors of n-acetyl-l-leucine, a related compound, play a major role in its mechanism of action and efficacy as a drug
Result of Action
It’s known that leucine plays a role in the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation
生化学分析
Biochemical Properties
Leucine, a branched-chain amino acid, is known to play a key role in regulating protein synthesis and degradation . Leucine functions as a cellular signal by modulating messenger ribonucleic acid (mRNA) translation efficiency through the cell hypertrophy pathway that involves the mammalian target of rapamycin complex 1 (mTORC1)
Cellular Effects
Leucine has been identified as a stimulator of muscle protein synthesis (MPS) in many cell culture and animal studies . Leucine likely functions as a cellular signal by modulating mRNA translation efficiency through the mTOR pathway . If N-(2-thienylsulfonyl)leucine shares similar properties with leucine, it may also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Leucine has been shown to stimulate mRNA translation initiation via insulin-dependent and -independent pathways, thereby stimulating muscle protein synthesis . If this compound behaves similarly, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Leucine is known to be involved in several metabolic pathways, including the regulation of protein synthesis and degradation
Transport and Distribution
It has been shown that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)
Subcellular Localization
It has been shown that nuclear NIK also occurs in nucleoli and that this localization is mediated by a stretch of basic amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylsulfonyl)leucine typically involves the reaction of leucine with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(2-thienylsulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding leucine and thiophene derivatives.
Substitution: The thienylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Leucine and thiophene derivatives.
Substitution: Various substituted leucine derivatives.
類似化合物との比較
N-(2-thienylsulfonyl)leucine can be compared with other sulfonylated amino acids, such as:
- N-(2-thienylsulfonyl)alanine
- N-(2-thienylsulfonyl)valine
- N-(2-thienylsulfonyl)isoleucine
Uniqueness:
- The presence of the thienylsulfonyl group imparts unique chemical reactivity and biological activity to this compound.
- Compared to other sulfonylated amino acids, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-(2-thienylsulfonyl)leucine can be achieved through a multi-step process involving the protection of the amino and carboxylic acid groups, followed by the introduction of the thienylsulfonyl group and subsequent deprotection.", "Starting Materials": [ "L-leucine", "Thiophene-2-sulfonyl chloride", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF) to form the N,N'-dicyclohexylurea intermediate.", "Step 2: Protection of the amino group by reaction with tert-butyloxycarbonyl (BOC) in the presence of diisopropylethylamine (DIPEA) and DMF to form the BOC-protected intermediate.", "Step 3: Introduction of the thienylsulfonyl group by reaction with thiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the N-(2-thienylsulfonyl)BOC-leucine intermediate.", "Step 4: Deprotection of the BOC group by treatment with hydrochloric acid in methanol to form the N-(2-thienylsulfonyl)leucine intermediate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide in water to form the final product, N-(2-thienylsulfonyl)leucine." ] } | |
CAS番号 |
82068-15-3 |
分子式 |
C10H15NO4S2 |
分子量 |
277.4 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid |
InChI |
InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
GUFIXTKYQDLBNA-QMMMGPOBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1 |
SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
正規SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
![1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2502391.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
